Bromoridane Hydrobromide
カタログ番号:
B1164066
分子量:
331.04
注意:
研究専用です。人間または獣医用ではありません。
説明
特性
分子式 |
C₉H₁₇Br₂NO₂ |
|---|---|
分子量 |
331.04 |
同義語 |
trans-1-Bromo-3-(3-methoxy-2-piperidinyl)-2-propanone Hydrobromide; |
製品の起源 |
United States |
類似化合物との比較
3-Bromopropylamine Hydrobromide
- Structure : Aliphatic amine with a brominated propyl chain.
- Use : Intermediate in organic synthesis; molecular formula C₃H₉Br₂N .
- Synthesis : Prepared via bromination of propanamine derivatives .
3-(Bromomethyl)pyridine Hydrobromide
- Structure : Pyridine derivative with a bromomethyl substituent.
- Use : Precursor for heterocyclic compounds; molecular formula C₆H₇Br₂N .
Table 2: Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| 3-Bromopropylamine HBr | C₃H₉Br₂N | 283.0 | Organic synthesis |
| 3-(Bromomethyl)pyridine HBr | C₆H₇Br₂N | 252.94 | Pharmaceutical intermediates |
Spectral and Solvation Properties
- Dipyrromethene Hydrobromides : Exhibit solvatochromic shifts in polar solvents (e.g., DMF, pyridine), with bathochromic shifts due to dipole reduction in excited states .
- Galanthamine HBr : UV-Vis spectra influenced by protonation in acidic solvents, critical for pharmacokinetic modeling .
Research Findings and Contradictions
- AChE Inhibition : Galanthamine HBr shows superior AChE inhibition (Ki = 0.2 µM) compared to other Amaryllidaceae alkaloids (e.g., lycorine derivatives, Ki = 2.4 µM) .
- Cholinergic Effects : Hyoscine HBr and galanthamine HBr have opposing mechanisms (anticholinergic vs. pro-cholinergic), yet both link to Alzheimer’s pathophysiology .
- Synthetic Challenges : Brominated amines like 3-bromopropylamine HBr require careful handling due to HBr release in polar solvents .
Q & A
Q. What are the optimal synthetic routes for Bromoridane Hydrobromide, and how can purity be validated?
- Methodological Answer : Bromoridane Hydrobromide synthesis typically involves salt formation via reaction of the free base with hydrobromic acid under controlled stoichiometric conditions. Key steps include:
- Crystallization : Use solvent-antisolvent systems (e.g., ethanol/water) to isolate crystalline forms. Monitor pH to avoid over-protonation .
- Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and differential scanning calorimetry (DSC) to confirm melting point consistency .
- Structural Confirmation : Conduct X-ray diffraction (XRD) to verify salt formation and hydrogen bonding patterns, as seen in analogous hydrobromide salts .
Q. How should researchers characterize the solid-state forms of Bromoridane Hydrobromide?
- Methodological Answer : Solid-state characterization requires a multi-technique approach:
- Polymorph Screening : Use solvent evaporation or slurry methods to identify stable polymorphs .
- Spectroscopic Analysis : FT-IR and Raman spectroscopy to detect protonation sites (e.g., N-heteroaromatic groups) and hydrogen-bonding networks .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess dehydration or decomposition thresholds, critical for formulation stability .
Advanced Research Questions
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Address these via:
- Pharmacokinetic Profiling : Measure plasma concentration-time curves in animal models (e.g., Swiss albino mice) to correlate in vitro IC₅₀ values with in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may alter receptor binding .
- Dose Optimization : Apply central composite design (CCD) to refine dosing regimens, balancing efficacy and toxicity .
Q. What experimental designs are suitable for assessing bioequivalence between Bromoridane Hydrobromide formulations?
- Methodological Answer : Bioequivalence studies require rigorous pharmacokinetic (PK) protocols:
- Crossover Trials : Compare area-under-the-curve (AUC) and Cₘₐₓ of test vs. reference formulations in preclinical models .
- Statistical Criteria : Use 90% confidence intervals for AUC and Cₘₐₓ ratios (80–125% range) to establish equivalence .
- Dissolution Testing : Simulate gastrointestinal conditions to ensure comparable release profiles between immediate-release and modified formulations .
Q. How can structural insights into Bromoridane Hydrobromide inform targeted drug delivery systems?
- Methodological Answer : Leverage crystallographic and computational
- Hydrogen-Bonding Analysis : Identify protonation sites (e.g., pyridyl nitrogen) to design pH-responsive delivery systems .
- Co-crystal Engineering : Screen co-formers (e.g., carboxylic acids) to enhance solubility without altering pharmacological activity .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or polymeric carriers to predict release kinetics .
Data Analysis and Reproducibility
Q. What strategies mitigate batch-to-batch variability in Bromoridane Hydrobromide synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor reaction temperature, stirring rate, and solvent purity using design-of-experiments (DoE) .
- Real-Time Monitoring : Use PAT (Process Analytical Technology) tools like in-line Raman spectroscopy to detect crystallization endpoints .
- Stability Studies : Accelerated aging tests (40°C/75% RH) to identify degradation pathways and refine storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
